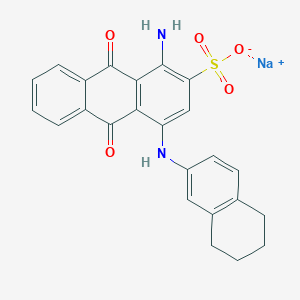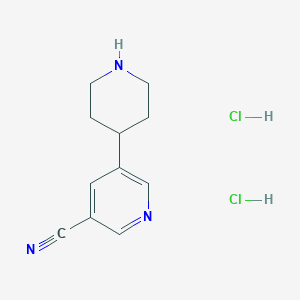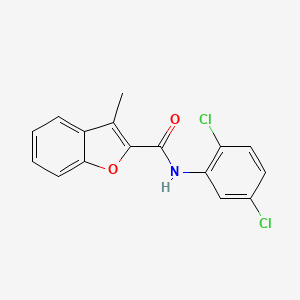
N-(2,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products of these reactions and the conditions under which they occur .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Synthesis and Antimicrobial Activity : Studies have synthesized and characterized various derivatives of benzofuran, including compounds similar to N-(2,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide, to evaluate their antimicrobial properties. These compounds demonstrated significant antimicrobial activity, particularly against bacteria known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Carmen Limban, 2011).
Innovative Derivatives with Antibacterial Screening : Another study synthesized a series of innovative derivatives related to the benzofuran structure, showcasing in-vitro antibacterial activity against pathogenic microorganisms. This research further supports the potential of benzofuran derivatives as effective antibacterial agents (M. Idrees, 2019).
Anti-Inflammatory Applications
- Synthesis and Biological Activities : Research focusing on the synthesis of novel benzodifuranyl derivatives, including structures akin to N-(2,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide, revealed compounds with high COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings indicate their potential as anti-inflammatory and analgesic agents, with certain compounds showing comparable or superior activity to standard drugs like sodium diclofenac (A. Abu‐Hashem, 2020).
Role in Synthesis of Novel Compounds
- Compound Synthesis with Potential Biological Applications : Studies on the synthesis of new compounds using N-(2,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide as a precursor or similar structures have highlighted their potential as biological agents. These compounds, including those with antibacterial and antifungal properties, showcase the versatility of benzofuran derivatives in drug discovery and development (J. Akbari, 2008).
Mecanismo De Acción
Target of Action
The primary target of N-(2,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide is the fatty acid-3 receptor (FA3R) . This receptor plays a crucial role in various cellular processes, including lipid metabolism and inflammation.
Mode of Action
N-(2,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide acts as an agonist of the FA3R As an agonist, it binds to the FA3R and activates it, triggering a series of intracellular events
Result of Action
It has been observed that this compound can protect against salsolinol-induced toxicity in sh-sy5y cells , suggesting potential neuroprotective effects.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-9-11-4-2-3-5-14(11)21-15(9)16(20)19-13-8-10(17)6-7-12(13)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHSPRXZNAZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)
![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)
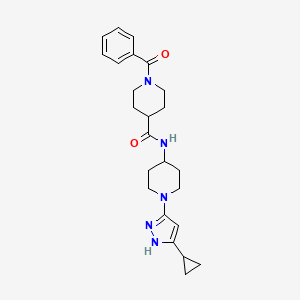
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)
![4-Ethyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2989934.png)
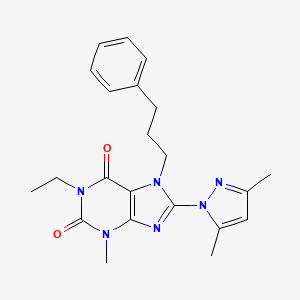
![ethyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2989938.png)
![6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2989939.png)
